molecular formula C17H14BrNO2 B5776337 N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5776337
M. Wt: 344.2 g/mol
InChI Key: GNPOBMUPCVQRSZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS No: 92425-10-0) is a synthetic small molecule with a molecular formula of C17H14BrNO2 and a molecular weight of 344.21 g/mol. This benzofuran derivative is supplied as a dry powder and features a bromophenyl carboxamide structure, which is a scaffold of significant interest in medicinal chemistry for developing novel bioactive compounds . This compound is part of a class of molecules being investigated for their potent biological activities. Research on closely related N-(4-bromophenyl)furan-2-carboxamide analogues has demonstrated promising in vitro antibacterial efficacy against critically important drug-resistant pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, benzofuran derivatives, in general, are recognized for their potential as anticancer agents. Structural-activity relationship (SAR) studies indicate that halogenated benzofuran compounds can exhibit enhanced cytotoxic activity and are explored for their ability to inhibit cancer cell proliferation through various mechanisms . The core benzofuran structure is a privileged scaffold in drug discovery, found in a wide range of natural products and pharmaceuticals, and is known to possess diverse biological properties . This product is intended for research purposes such as biological screening, lead optimization, and investigative studies in infectious disease or oncology. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-10-3-8-15-14(9-10)11(2)16(21-15)17(20)19-13-6-4-12(18)5-7-13/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPOBMUPCVQRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and acetophenone derivatives, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.

    Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction, where the benzofuran derivative is reacted with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group undergoes SNAr reactions with nucleophiles (e.g., amines, thiols) under basic conditions. For example:

Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-

This reaction is facilitated by the electron-withdrawing carboxamide group, which activates the bromine for displacement .

Acylation Reactions

The carboxamide group participates in acylation reactions. In anhydrous dioxane with triethylamine, the compound reacts with acyl chlorides to form N-acylated derivatives. This is critical for synthesizing analogs with modified biological activity .

Cyclization and Ring-Opening Reactions

Under thermal or acidic conditions, the benzofuran moiety undergoes cyclization with thiourea to form thiazole or thiadiazole heterocycles. For instance, reaction with thiourea yields 2-amino-5-arylmethylthiazoles via ring-opening and recyclization (Scheme 1) .

Key Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Major Products
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, amines/thiols4-substituted phenyl derivatives
AcylationAcyl chloride, dry dioxane, triethylamine, RTN-acylbenzofurancarboxamides
CyclizationThiourea, EtOH, reflux2-amino-5-arylmethylthiazoles
OxidationKMnO₄, H₂SO₄, heatCarboxylic acid derivatives (degradation)

Case Study: Thiadiazole Formation

A notable reaction involves the synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide (Scheme 2) :

  • Step 1 : Generate acyl isothiocyanate in situ from the parent benzofuran carboxamide and KSCN.

  • Step 2 : React with 5-methyl-1,2-oxazol-3-amine, inducing 1,2-oxazole ring opening.

  • Step 3 : Recyclization forms a 1,2,4-thiadiazole ring.

This demonstrates the compound’s utility in constructing complex heterocycles for drug discovery .

Stability and Degradation Pathways

  • Oxidative Degradation : Exposure to strong oxidizing agents (e.g., KMnO₄) cleaves the benzofuran ring, yielding fragmented products.

  • Hydrolytic Stability : The carboxamide bond resists hydrolysis under neutral conditions but degrades in strong acids/bases.

Comparative Reactivity of Structural Analogs

Analog Reactivity Difference
N-(4-chlorophenyl) analogSlower SNAr due to lower leaving group ability
N-(4-aminophenyl) analogEnhanced nucleophilicity at the para position
3,5-Dimethyl-free benzofuran analogReduced steric hindrance in cyclization reactions

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures .
  • Reagent in Organic Reactions : It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology

  • Anticancer Activity : Research indicates that N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown it can inhibit the growth of cancer cell lines such as A549 (human lung cancer) cells .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities due to its structural interactions with microbial enzymes or cell membranes .

Medicine

  • Therapeutic Applications : The compound is being explored for its potential use in drug development, particularly in designing anticancer agents with reduced side effects .
  • Mechanisms of Action :
    • Enzyme Inhibition : It may inhibit enzymes involved in cancer proliferation.
    • Receptor Modulation : It can alter signaling pathways related to apoptosis in cancer cells.
    • DNA Interaction : The compound may interfere with DNA replication processes .

Industry

  • Material Development : this compound is utilized in developing new materials such as polymers and advanced composites due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

    N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Similar structure with a fluorine atom instead of a bromine atom.

    N-(4-methylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets or alter its chemical reactivity compared to its chlorine, fluorine, or methyl analogs.

Biological Activity

N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Ring : This is achieved through the cyclization of precursors like 2-hydroxybenzaldehyde and acetophenone derivatives under acidic or basic conditions.
  • Bromination : The introduction of the bromophenyl group is performed using bromine or N-bromosuccinimide.
  • Amidation : The carboxamide group is attached via an amidation reaction with an appropriate amine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (human lung cancer) cells. The compound's effectiveness is often measured using the MTT assay, which assesses cell viability and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal activities. Its structure allows for interactions with bacterial enzymes or cell membranes, potentially leading to cell death .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.
  • DNA Interaction : The compound may also interfere with DNA replication or transcription processes, further contributing to its anticancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against A549 cells with an IC50 value indicating effective growth inhibition.
Explored the compound's interaction with tubulin, suggesting a mechanism involving disruption of microtubule dynamics in cancer cells.
Investigated antimicrobial activity against various bacterial strains, showing promising results that warrant further exploration.

Future Directions

The potential applications of this compound extend into medicinal chemistry and drug development. Future research could focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity to design more potent derivatives.

Q & A

Q. Key Factors Affecting Yield/Purity :

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for cross-coupling; trace metal residues must be removed via column chromatography.
  • Temperature Control : Amidation reactions often require reflux in anhydrous THF or DMF (80–100°C). Excess reagents improve conversion but complicate purification.
  • Byproduct Mitigation : Use of molecular sieves during amidation reduces hydrolytic side reactions.

Advanced: How can researchers optimize regioselectivity during the introduction of methyl groups on the benzofuran ring?

Methodological Answer :
Regioselective methylation is challenging due to the electron-rich benzofuran system. Strategies include:

  • Directed ortho-Metalation : Use a directing group (e.g., -OMe) at position 2 to guide methyl group installation at positions 3 and 5. Subsequent deprotection removes the directing group .
  • Steric Control : Bulky bases (e.g., LDA) favor methylation at less hindered positions.
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding reagent selection (e.g., methyl iodide vs. triflate) .

Validation : Monitor reaction progress via LC-MS and compare experimental results with computational predictions.

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.1–2.4 ppm) and bromophenyl protons (δ 7.3–7.6 ppm) confirm substitution patterns.
    • ¹³C NMR : Carbonyl (δ ~165 ppm) and quaternary carbons on the benzofuran ring (δ ~150 ppm) validate the core structure.
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₁₇H₁₃BrNO₂ requires m/z 346.0132).
  • X-ray Crystallography : Resolves ambiguities in substituent positioning, particularly steric clashes between methyl and bromophenyl groups .

Advanced: How do electronic effects of the 4-bromophenyl and methyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Q. Methodological Answer :

  • Bromophenyl Group : The electron-withdrawing Br meta-directs electrophilic attacks, but steric hindrance from para-substitution limits NAS.
  • Methyl Groups : Electron-donating (+I effect) but sterically bulky. They deactivate the benzofuran ring toward electrophiles but stabilize intermediates in radical reactions.

Q. Experimental Design :

  • Compare reactivity with analogs lacking methyl/bromo groups (e.g., 3,5-H₂ vs. 3,5-Me₂ derivatives).
  • Use Hammett plots to quantify substituent effects on reaction rates.
  • DFT studies reveal charge density maps at reactive sites (e.g., C-4 of the benzofuran ring) .

Advanced: How should researchers address contradictory bioactivity data (e.g., IC₅₀ variability) in enzyme inhibition studies?

Methodological Answer :
Conflicting data may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO >1% alters enzyme kinetics).
  • Impurity Interference : Byproducts from synthesis (e.g., unreacted aniline) may act as inhibitors. Validate purity via HPLC before assays.
  • Target Conformational Flexibility : Use molecular dynamics simulations to assess ligand-protein binding stability under different conditions .

Q. Resolution Strategy :

  • Reproduce assays in triplicate with standardized protocols.
  • Perform control experiments with known inhibitors (e.g., staurosporine for kinases).

Basic: What are the primary degradation pathways of this compound under accelerated stability testing?

Q. Methodological Answer :

  • Hydrolytic Degradation : The amide bond is susceptible to hydrolysis in acidic/basic conditions (pH <3 or >10). Monitor via LC-MS for carboxylic acid and aniline byproducts.
  • Photodegradation : UV exposure cleaves the benzofuran ring, forming quinone-like intermediates. Use amber glass vials during storage.
  • Oxidative Stress : tert-Butyl hydroperoxide (t-BHP) induces radical-mediated degradation; stabilize with antioxidants (e.g., BHT) .

Q. Testing Protocol :

  • ICH Guidelines: Store at 40°C/75% RH for 6 months. Analyze samples monthly via UPLC-PDA.

Advanced: How can computational methods predict the compound’s pharmacokinetic (PK) properties?

Q. Methodological Answer :

  • LogP Estimation : Use Molinspiration or SwissADME to predict lipophilicity (critical for blood-brain barrier penetration).
  • Metabolic Sites : CYP450 enzymes likely oxidize the methyl groups. Identify hotspots with StarDrop’s P450 module.
  • In Silico Toxicity : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., bromine’s association with mitochondrial toxicity) .

Validation : Compare computational predictions with in vitro microsomal stability assays.

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